Monoamine Oxidase B (MAO-B) Inhibition: A Comparative Analysis of Potency
3-Aminoquinoxalin-6-ol demonstrates a quantifiable inhibitory effect on human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM (17 µM) [1]. In comparison, it shows a significantly weaker inhibition of MAO-A with an IC50 of 100,000 nM (100 µM) [1]. This contrasts with more potent quinoxaline-based MAO-B inhibitors reported in the literature, such as certain multifunctional quinoxaline-hydrazone derivatives, which exhibit IC50 values as low as 0.046 µM (46 nM) [2]. The lower potency of 3-Aminoquinoxalin-6-ol positions it as a valuable tool compound or a starting scaffold for structural optimization, rather than a lead-like inhibitor, offering a well-defined baseline for medicinal chemistry campaigns.
| Evidence Dimension | MAO-B Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 17,000 nM |
| Comparator Or Baseline | Potent quinoxaline-hydrazone derivative: IC50 = 0.046 µM (46 nM) |
| Quantified Difference | ~370-fold lower potency for 3-Aminoquinoxalin-6-ol |
| Conditions | Inhibition of human membrane-bound MAO-B expressed in insect cell membranes, assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline. |
Why This Matters
The defined, lower potency provides a clear starting point for SAR studies, allowing researchers to quantify the impact of structural modifications on target engagement.
- [1] BindingDB. (n.d.). BDBM50450822 CHEMBL4216610. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 View Source
- [2] Ilgin, S., Karaduman, A. B., et al. (2020). Multifunctional quinoxaline-hydrazone derivatives with acetylcholinesterase and monoamine oxidases inhibitory activities as potential agents against Alzheimer’s disease. Medicinal Chemistry Research, 29(6), 1000–1011. doi:10.1007/s00044-020-02541-4 View Source
